molecular formula C15H16FNO3S B4451241 N-(3-ethoxyphenyl)-1-(4-fluorophenyl)methanesulfonamide

N-(3-ethoxyphenyl)-1-(4-fluorophenyl)methanesulfonamide

Cat. No.: B4451241
M. Wt: 309.4 g/mol
InChI Key: QYHQFBBDLZLCFV-UHFFFAOYSA-N
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Description

N-(3-ethoxyphenyl)-1-(4-fluorophenyl)methanesulfonamide: is an organic compound that belongs to the class of sulfonamides These compounds are characterized by the presence of a sulfonamide group attached to an aromatic ring

Properties

IUPAC Name

N-(3-ethoxyphenyl)-1-(4-fluorophenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FNO3S/c1-2-20-15-5-3-4-14(10-15)17-21(18,19)11-12-6-8-13(16)9-7-12/h3-10,17H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYHQFBBDLZLCFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)NS(=O)(=O)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethoxyphenyl)-1-(4-fluorophenyl)methanesulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-ethoxyaniline and 4-fluorobenzene sulfonyl chloride.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 3-ethoxyaniline is dissolved in a suitable solvent like dichloromethane, and the 4-fluorobenzene sulfonyl chloride is added dropwise. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

    Purification: The product is then purified by recrystallization or column chromatography to obtain the pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound might involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems can also enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.

Major Products

    Oxidation: Products may include 3-ethoxybenzoic acid or 3-ethoxybenzaldehyde.

    Reduction: The major product could be N-(3-ethoxyphenyl)-1-(4-fluorophenyl)methanamine.

    Substitution: Depending on the substituent introduced, products can vary widely, such as 4-fluoro-3-ethoxyphenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(3-ethoxyphenyl)-1-(4-fluorophenyl)methanesulfonamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the interactions of sulfonamides with biological targets. It may serve as a model compound for investigating the binding mechanisms of sulfonamide-based drugs with enzymes or receptors.

Medicine

Medically, sulfonamides are known for their antibacterial properties. While this compound itself may not be a drug, its structure can inspire the design of new pharmaceuticals with improved efficacy and reduced side effects.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, that benefit from the unique properties of the sulfonamide group.

Mechanism of Action

The mechanism of action of N-(3-ethoxyphenyl)-1-(4-fluorophenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. This inhibition can disrupt biological pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-methoxyphenyl)-1-(4-fluorophenyl)methanesulfonamide
  • N-(3-ethoxyphenyl)-1-(4-chlorophenyl)methanesulfonamide
  • N-(3-ethoxyphenyl)-1-(4-bromophenyl)methanesulfonamide

Uniqueness

N-(3-ethoxyphenyl)-1-(4-fluorophenyl)methanesulfonamide is unique due to the presence of both an ethoxy group and a fluorine atom, which can significantly influence its chemical reactivity and biological activity. The ethoxy group can enhance solubility and bioavailability, while the fluorine atom can increase metabolic stability and binding affinity to biological targets.

This compound’s distinct combination of functional groups makes it a valuable molecule for further research and development in various scientific fields.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-ethoxyphenyl)-1-(4-fluorophenyl)methanesulfonamide
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